![molecular formula C18H18F3N7O B6537368 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1060208-13-0](/img/structure/B6537368.png)
4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H18F3N7O and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is 405.15249271 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Triazolothiadiazines and their derivatives have shown promising anticancer activity . They can interact with different target receptors in the biological system, which could potentially inhibit the growth of cancer cells.
Antimicrobial Activity
These compounds have been found to exhibit antimicrobial properties . They could be used in the development of new antibacterial agents to fight multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Activity
Triazolothiadiazines can also act as analgesics and anti-inflammatory agents . They could be used in the treatment of conditions accompanied by inflammation, including rheumatoid arthritis and inflammatory pain .
Antioxidant Activity
These compounds have demonstrated antioxidant activity . They could potentially neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Antiviral Activity
Triazolothiadiazines have shown antiviral properties . They could be used in the development of new antiviral drugs.
Enzyme Inhibition
These compounds can act as enzyme inhibitors . They have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the treatment of diseases related to these enzymes.
Antitubercular Agents
Triazolothiadiazines can also act as antitubercular agents . They could potentially be used in the treatment of tuberculosis.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines, which have been found to exhibit diverse pharmacological activities . .
Mode of Action
Compounds with similar structures have been found to interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Related compounds have been found to influence a variety of biochemical pathways, including those involved in cancer, microbial infections, inflammation, and oxidative stress .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds
Result of Action
Related compounds have been found to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities .
properties
IUPAC Name |
4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c1-12-23-24-15-6-7-16(25-28(12)15)26-8-10-27(11-9-26)17(29)22-14-5-3-2-4-13(14)18(19,20)21/h2-7H,8-11H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHLHCDJVYTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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